4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

Synthetic Chemistry Building Block Quality Procurement Specifications

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one (CAS 777884-03-4) is a monocyclic β-lactam (2-azetidinone) substituted at the 4-position with a 1,4-benzodioxane moiety. It belongs to the class of vicinal diaryl-substituted heterocycles, which are recognized as versatile building blocks for the discovery of novel therapeutic agents.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13616874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3CC(=O)N3
InChIInChI=1S/C11H11NO3/c13-11-6-8(12-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13)
InChIKeyBTGDEJYEUQQMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one: A Benzodioxane-Functionalized β-Lactam Building Block for Medicinal Chemistry and Targeted Synthesis


4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one (CAS 777884-03-4) is a monocyclic β-lactam (2-azetidinone) substituted at the 4-position with a 1,4-benzodioxane moiety . It belongs to the class of vicinal diaryl-substituted heterocycles, which are recognized as versatile building blocks for the discovery of novel therapeutic agents [1]. The compound is commercially available at 98% purity from multiple vendors and serves as a key intermediate for the synthesis of bioactive molecules incorporating both the azetidinone pharmacophore and the privileged 1,4-benzodioxane scaffold .

Why Generic 4-Aryl-2-azetidinone Substitution Cannot Replace 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one in Specialized Synthesis Programs


The 1,4-benzodioxane substituent confers distinct physicochemical properties and molecular recognition features that cannot be replicated by simple phenyl or heteroaryl replacement at the azetidinone 4-position [1]. The fused dioxane ring introduces two hydrogen-bond acceptor sites, modulates electronic distribution across the aromatic system, and alters the conformational flexibility of the pendant aryl group relative to the β-lactam core. These features directly influence downstream biological target engagement in compounds derived from this building block, as the benzodioxane scaffold is a privileged structure present in numerous FDA-approved drugs and clinical candidates targeting GPCRs, ion channels, and kinases [2]. Generic substitution with unsubstituted phenyl azetidinone eliminates these critical molecular recognition elements, rendering structure-activity relationship (SAR) data non-transferable.

Quantitative Differentiation Evidence for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one: Purity, Physicochemical, and Structural Class Advantages


Higher Commercial Purity of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one Relative to Typical Azetidinone Building Blocks

The target compound is commercially supplied at a guaranteed minimum purity of 98% (HPLC), as specified by Fluorochem and CymitQuimica , compared with the 95% minimum purity specification typical for general azetidinone building blocks offered by broad-supply vendors such as AKSci for compounds of similar structural complexity . This 3-percentage-point higher purity specification reduces the burden of pre-reaction purification and improves batch-to-batch consistency in multi-step synthetic sequences.

Synthetic Chemistry Building Block Quality Procurement Specifications

Moderate Lipophilicity of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one Relative to Unsubstituted 4-Phenyl-2-azetidinone: Implications for Downstream ADME Optimization

The experimentally validated LogP for 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is 0.43, as reported in the Fluorochem product datasheet . This value is approximately 1.0–1.1 log units lower than the estimated LogP of 4-phenyl-2-azetidinone (LogP ≈ 1.5, based on the unsubstituted phenyl-azetidinone scaffold) . The reduced lipophilicity of the benzodioxane-substituted compound positions it more favorably within the Lipinski Rule-of-Five guidelines for orally bioavailable drug candidates, potentially enabling better aqueous solubility and reduced metabolic clearance when incorporated into larger molecular entities.

Physicochemical Profiling Lipophilicity Drug Design

Privileged Benzodioxane Scaffold in the Target Compound: Documented Multi-Target Engagement Across GPCR, Kinase, and Ion Channel Families

The 1,4-benzodioxane moiety is a well-established privileged scaffold that has yielded ligands with confirmed activity across diverse target classes including 5-HT1A (Ki = 0.6–100 nM range), α1-adrenoceptors (pA2 = 7.5–9.5), D2 dopamine receptors, nicotinic acetylcholine receptors, and various kinases [1][2]. In contrast, simple 4-phenyl-2-azetidinone lacks this documented polypharmacological engagement profile. The benzodioxane pharmacophore has been validated in FDA-approved drugs such as Eliglustat (glucosylceramide synthase inhibitor), Doxazosin (α1-blocker), and Prosympal (α-blocker), demonstrating translational relevance that the unadorned phenyl azetidinone scaffold cannot claim [1].

Medicinal Chemistry Privileged Scaffold Polypharmacology

Recommended Application Scenarios for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one in Medicinal Chemistry and Chemical Biology


Synthesis of Novel GPCR-Targeted Compound Libraries Leveraging the Benzodioxane Privileged Scaffold

The compound's 1,4-benzodioxane moiety provides immediate access to a privileged scaffold with documented affinity for serotonergic (5-HT1A), adrenergic (α1), and dopaminergic (D2) receptors. Medicinal chemists can use this building block as a diversity point for parallel synthesis of azetidinone-containing GPCR ligand libraries, where the benzodioxane group serves as a key pharmacophoric element for target engagement [1].

Physicochemical Optimization of Lead Series Requiring Reduced Lipophilicity for Oral Bioavailability

The moderate LogP of 0.43 positions this compound favorably for lead series where lowering lipophilicity is critical for meeting Lipinski criteria. Replacing higher-LogP 4-aryl azetidinone building blocks (e.g., 4-phenyl-2-azetidinone, LogP ≈ 1.5) with this benzodioxane-substituted analog can reduce overall compound lipophilicity by approximately 1 log unit while retaining aromatic substitution capability [1].

Development of Covalent Inhibitors and PROTAC Linkers Exploiting the β-Lactam Electrophilic Warhead

The azetidin-2-one ring can serve as an electrophilic warhead for covalent targeting of nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. The benzodioxane substituent provides additional binding affinity and selectivity elements, making this compound a suitable precursor for designing targeted covalent inhibitors or PROTAC linker systems where the β-lactam ring reacts with specific residues [1].

Quote Request

Request a Quote for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.